molecular formula C16H17N3OS2 B6475615 4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide CAS No. 2640975-10-4

4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B6475615
CAS No.: 2640975-10-4
M. Wt: 331.5 g/mol
InChI Key: BALPTAPVFAMJJX-UHFFFAOYSA-N
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Description

This compound is also known as BAY-876 and is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It had an IC50 value of 2 nM in vitro and inhibited glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as UV/Vis spectroscopy and cyclic voltammetry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as 1 H, 13 C NMR, FTIR, and TOF mass-spectra .

Mechanism of Action

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

The compound acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It inhibits glucose uptake by cells, with an IC50 value of 3.2 nM . The compound is at least 130-fold selective for GLUT1 relative to GLUT2, GLUT3, GLUT4, and a panel of 18 kinases and 68 proteins .

Biochemical Pathways

The compound’s action on GLUT1 affects the glucose metabolism pathway . By inhibiting GLUT1, it reduces glucose uptake by cells, which can lead to a decrease in cellular energy production .

Pharmacokinetics

Its potent and selective inhibition of glut1 suggests that it may have good bioavailability and selectivity .

Result of Action

The inhibition of GLUT1 by the compound leads to a decrease in glucose uptake by cells . This can affect cellular energy production, potentially leading to various downstream effects depending on the specific cell type and metabolic context .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other glucose transporters in the cell membrane could potentially affect the compound’s selectivity and efficacy . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially affect the compound’s stability and activity .

Properties

IUPAC Name

4-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-7-15(21-10-11)16(20)17-6-5-13-3-4-14(22-13)12-8-18-19(2)9-12/h3-4,7-10H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALPTAPVFAMJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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